molecular formula C14H15N3O3S B2728990 [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 18204-62-1

[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No.: B2728990
CAS No.: 18204-62-1
M. Wt: 305.35
InChI Key: PWGUDLWXVDLHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

    Target of action

    Indole derivatives and 1,2,4-triazoles have been found to bind with high affinity to multiple receptors . The specific targets of “[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” would depend on its specific structure and functional groups.

    Mode of action

    The mode of action of indole derivatives and 1,2,4-triazoles can vary widely, depending on their specific structure and functional groups . They can interact with their targets in different ways, leading to various biological effects.

    Biochemical pathways

    Indole derivatives and 1,2,4-triazoles can affect a variety of biochemical pathways . The specific pathways affected by “this compound” would depend on its specific targets.

    Pharmacokinetics

    The ADME properties of indole derivatives and 1,2,4-triazoles can vary widely, depending on their specific structure and functional groups . These properties would influence the bioavailability of “this compound”.

    Result of action

    The molecular and cellular effects of indole derivatives and 1,2,4-triazoles can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “this compound” would depend on its specific mode of action and biochemical pathways.

    Action environment

    The action, efficacy, and stability of indole derivatives and 1,2,4-triazoles can be influenced by various environmental factors . These factors would also influence the action of “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Substitution Reactions:

    Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially yielding dihydrotriazoles or thiols.

    Substitution: The methoxy-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydrotriazoles or thiols.

    Substitution: Halogenated or nitrated derivatives of the methoxy-phenyl group.

Scientific Research Applications

Chemistry

In chemistry, [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as an antimicrobial agent due to the presence of the triazole ring, which is known to inhibit the growth of various pathogens. It may also exhibit antifungal and antiviral activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to the development of new medications for treating infections, inflammation, and other diseases.

Industry

Industrially, this compound can be used in the production of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity. It may also find applications in the synthesis of specialty chemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

    [4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Lacks the methoxy group, which may reduce its bioactivity.

    [4-Allyl-5-(4-hydroxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological activity.

    [4-Allyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: The chloro group may enhance its antimicrobial properties but could also increase toxicity.

Uniqueness

The presence of the methoxy group in [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid distinguishes it from similar compounds, potentially enhancing its solubility, stability, and bioactivity. This unique substitution pattern may also influence its interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-8-17-13(10-4-6-11(20-2)7-5-10)15-16-14(17)21-9-12(18)19/h3-7H,1,8-9H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUDLWXVDLHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.